molecular formula C8H18O6S2 B13577798 1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate CAS No. 4239-25-2

1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate

Cat. No.: B13577798
CAS No.: 4239-25-2
M. Wt: 274.4 g/mol
InChI Key: FYDHEWUHCUQWHP-UHFFFAOYSA-N
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Description

1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate, also known as busulfan, is a bifunctional alkylating agent. It has been widely used in chemotherapy, particularly for the treatment of chronic myeloid leukemia. The compound is known for its ability to interfere with the DNA of cancer cells, thereby inhibiting their growth and proliferation .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate can be synthesized through the reaction of 1,4-butanediol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield alkylated amines, while oxidation reactions can produce sulfonic acids .

Mechanism of Action

The mechanism of action of 1,4-butanediol, 2,2-dimethyl-, dimethanesulfonate involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent inhibition of DNA replication and transcription. This results in the disruption of cellular division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, and the pathways involved include the induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Butanediol, 2,2-dimethyl-, dimethanesulfonate is unique due to its specific mechanism of action and its effectiveness in treating chronic myeloid leukemia. Unlike some other alkylating agents, it has a relatively well-defined side effect profile and is often used in combination with other drugs to enhance its therapeutic efficacy .

Properties

CAS No.

4239-25-2

Molecular Formula

C8H18O6S2

Molecular Weight

274.4 g/mol

IUPAC Name

(3,3-dimethyl-4-methylsulfonyloxybutyl) methanesulfonate

InChI

InChI=1S/C8H18O6S2/c1-8(2,7-14-16(4,11)12)5-6-13-15(3,9)10/h5-7H2,1-4H3

InChI Key

FYDHEWUHCUQWHP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOS(=O)(=O)C)COS(=O)(=O)C

Origin of Product

United States

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